molecular formula C7H6N2O2 B1166425 Lowicryl K11M CAS No. 121548-34-3

Lowicryl K11M

Cat. No.: B1166425
CAS No.: 121548-34-3
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Development Timeline

The development of this compound emerged from the pioneering work initiated in Professor Kellenberger's laboratory at the University of Basel, Switzerland, during the early 1980s. The original Lowicryl embedding resins were conceptualized and developed by Carlemalm and colleagues, with the initial research published in 1980 focusing on improving preservation of cellular ultrastructure through low-temperature embedding techniques. The primary motivation behind this research was to address the limitations of conventional embedding methods that often resulted in structural artifacts and antigen denaturation due to high-temperature processing.

The evolutionary timeline of Lowicryl resins demonstrates a systematic approach to expanding temperature capabilities. Initially, the basic types K4M (polar) and HM20 (nonpolar) were developed for use at temperatures down to -35°C and -50°C respectively. However, as cryofixation and freeze-substitution techniques advanced, researchers recognized the need for embedding media capable of functioning at even lower temperatures. This scientific imperative led to the development of two additional Lowicryl resins: the polar K11M and the nonpolar HM23.

The specific development of this compound was documented by Carlemalm and colleagues in 1985, with additional contributions from Acetarin and colleagues in 1986. These researchers demonstrated that K11M could be successfully employed at temperatures down to -60°C, representing a significant 25-degree improvement over the original K4M formulation. This temperature extension was achieved through careful modification of the acrylate and methacrylate ester components, specifically selecting materials with freezing points that permitted applications at these extreme temperatures.

Position within the Lowicryl Resin Family

This compound occupies a distinctive position within the broader Lowicryl resin family as a second-generation polar embedding medium. The Lowicryl family consists of four primary variants, each designed for specific temperature ranges and polarity requirements. The classification system divides these resins into two main categories: polar (hydrophilic) resins designated with the "K" prefix, and nonpolar (hydrophobic) resins identified by the "HM" designation.

Within the polar category, K11M serves as the advanced low-temperature variant, complementing the original K4M formulation. Both resins share fundamental hydrophilic characteristics, making them particularly suitable for specimens that benefit from partial hydration during processing. The "11" designation in K11M reflects its enhanced capability to function at lower temperatures compared to the "4" in K4M, while maintaining the essential polar characteristics that define this resin class.

The positioning of K11M within the family hierarchy demonstrates the systematic approach to resin development. Each variant addresses specific experimental requirements: K4M for moderate low-temperature applications down to -35°C, K11M for extreme low-temperature work down to -60°C, HM20 for nonpolar applications down to -70°C, and HM23 for the most extreme nonpolar conditions down to -80°C. This comprehensive range ensures that researchers can select the most appropriate embedding medium based on their specific experimental protocols and temperature requirements.

Fundamental Chemical Characteristics

This compound is characterized by its highly cross-linked acrylate and methacrylate-based composition, which provides the fundamental properties necessary for low-temperature embedding applications. The resin is formulated as a three-component system consisting of a crosslinker, monomer mixture, and initiator, requiring careful preparation and mixing by the end user. This multi-component approach allows for customization of hardness characteristics by varying the ratio of monomer to crosslinker according to specific specimen requirements.

The polar nature of K11M is derived from its hydrophilic chemical structure, which enables compatibility with water-containing systems. This characteristic permits the resin to be polymerized with up to 5% water by weight, a significant advantage for maintaining specimen hydration during processing. The hydrophilic properties result from the incorporation of hydroxyl-containing methacrylate components, including hydroxypropyl methacrylate and hydroxyethyl acrylate, which contribute to the resin's water compatibility.

The low-viscosity properties of K11M at reduced temperatures represent a critical chemical characteristic that distinguishes it from conventional embedding media. Research has demonstrated that K11M exhibits significantly lower viscosity compared to K4M, particularly at temperatures below -40°C. This enhanced flow characteristic facilitates improved infiltration of biological specimens, ensuring more complete penetration of the embedding medium throughout complex cellular structures.

Polymerization of K11M occurs through photopolymerization using long-wavelength ultraviolet light at 360 nanometers. The photopolymerization process is largely temperature-independent, allowing blocks to be cured at the same low temperatures used for infiltration. This characteristic eliminates the thermal stress associated with conventional embedding procedures and maintains the structural integrity achieved during low-temperature processing. Alternative chemical polymerization at 60°C is also possible, though this approach negates many of the low-temperature advantages.

Comparative Analysis with Other Lowicryl Variants

The comparative analysis of this compound with other variants in the family reveals distinct advantages and specialized applications for each formulation. When compared to K4M, the most closely related variant, K11M demonstrates superior performance at lower temperatures while maintaining similar polar characteristics and water compatibility.

Parameter K4M K11M HM20 HM23
Polarity Polar (Hydrophilic) Polar (Hydrophilic) Nonpolar (Hydrophobic) Nonpolar (Hydrophobic)
Minimum Operating Temperature -35°C -60°C -70°C -80°C
Water Compatibility Up to 5% by weight Up to 5% by weight Not compatible Not compatible
Viscosity at Low Temperature Moderate Lower than K4M Low Very low
Primary Applications General immunolabeling Freeze-substitution, extreme low-temperature work Unstained section contrast Extreme low-temperature nonpolar applications

The temperature capabilities represent the most significant differentiating factor among the variants. K11M extends the operational range 25 degrees below K4M, enabling applications in freeze-substitution protocols that require processing at -60°C. This extended range positions K11M as the preferred choice for applications involving rapidly frozen biological materials where maximum structural preservation is critical.

Viscosity characteristics further distinguish K11M from other family members. Research indicates that K11M exhibits lower viscosity than K4M at equivalent temperatures, particularly in the -40°C to -60°C range. This reduced viscosity facilitates improved specimen infiltration and reduces processing times, making K11M more efficient for complex biological samples requiring extensive penetration.

When compared to the nonpolar variants HM20 and HM23, K11M offers fundamentally different properties suited to different experimental approaches. While HM20 and HM23 excel in producing high-contrast images of unstained sections and are particularly suitable for dark-field observations due to their low electron density, K11M maintains the hydrophilic characteristics essential for immunolabeling applications. The polar nature of K11M allows for better preservation of antigenicity and significantly lower background labeling compared to nonpolar alternatives.

The mechanical properties of polymerized K11M demonstrate enhanced characteristics compared to earlier formulations. The improved cross-linking achieved through the modified acrylate and methacrylate composition results in blocks with superior sectioning properties and reduced beam damage during electron microscopy examination. These mechanical improvements, combined with the extended temperature range, make K11M particularly valuable for applications requiring both structural preservation and mechanical stability.

Properties

CAS No.

121548-34-3

Molecular Formula

C7H6N2O2

Synonyms

Lowicryl K11M

Origin of Product

United States

Scientific Research Applications

Key Properties

  • Low Viscosity : Facilitates the infiltration of biological specimens at low temperatures.
  • Cryo-Embedding Capability : Suitable for cryosubstitution methods, preserving the native state of samples.
  • Hydrophilic Nature : Allows for partial hydration during embedding, which is beneficial for maintaining antigenicity.
  • Photopolymerization : Enables rapid polymerization without the need for heat, preserving delicate structures.

Electron Microscopy

Lowicryl K11M is extensively used in electron microscopy due to its ability to maintain structural integrity at low temperatures. It has been shown to produce high-quality ultrathin sections that are suitable for transmission electron microscopy (TEM) and scanning transmission electron microscopy (STEM).

Case Study : In a study examining the ultrastructure of human tonsil and thymus tissues, samples were cryofixed and subjected to cryosubstitution in this compound. The resulting sections demonstrated excellent preservation of cellular architecture and were suitable for immunoelectron microscopy, allowing researchers to visualize specific antigens effectively .

Immunocytochemistry

The resin's hydrophilic properties make it particularly useful for immunolabeling applications. This compound allows for better preservation of antigenicity compared to conventional embedding media, resulting in lower background labeling and improved signal detection.

Case Study : Research involving keratin and vimentin staining in epidermal tissues revealed that using this compound significantly enhanced the visibility of intermediate filaments compared to traditionally embedded samples . This improvement underscores the resin's effectiveness in preserving protein epitopes during the embedding process.

Comparative Analysis with Other Resins

FeatureThis compoundLowicryl K4MLowicryl HM20
Temperature Range-60°C-35°C-70°C
ViscosityLowModerateModerate
HydrophilicityHighHighLow
Polymerization MethodUVUV/ChemicalUV/Chemical
Antigen PreservationExcellentGoodModerate

Comparison with Similar Compounds

Key Research Findings

Antigenicity Preservation: this compound demonstrated a 2.5-fold higher immunogold labeling efficiency compared to LR White in quail oviduct cells, attributed to its low-temperature UV polymerization .

Structural Integrity : K11M preserved mucus layer stratification in rat olfactory epithelia, a feature lost in HM20-embedded samples due to lipid extraction .

Controversies : While some studies attribute antigenicity improvements to Lowicryl’s surface properties , comparative data confirm that cryo-embedding (e.g., K11M at -60°C) is critical for minimizing epitope degradation .

Preparation Methods

Resin Components and Mixing Protocol

The standard formulation for K11M includes:

  • Crosslinker : 1.0 g (4.76% by weight)

  • Monomer : 19.0 g (90.48% by weight)

  • Initiator : 0.1 g (0.48% by weight)

These components are pre-stabilized and require no additional purification. Mixing must occur in brown glass containers or under light-protected conditions to prevent premature polymerization. Gentle agitation with a glass rod for 3–5 minutes is critical to avoid oxygen incorporation, which inhibits polymerization. For large batches, bubbling dry nitrogen through the resin minimizes oxygen exposure.

Table 1: this compound Formulation Guidelines

ComponentWeight (g)Percentage (%)Function
Crosslinker1.04.76Enhances block hardness
Monomer19.090.48Provides matrix structure
Initiator (C)0.10.48UV-activated polymerization

Dehydration and Infiltration Protocols

Dehydration and infiltration are temperature-sensitive steps designed to replace cellular water with resin while preserving macromolecular integrity.

Ethanol-Based Dehydration Schedule

A representative protocol involves graded ethanol concentrations at progressively lower temperatures:

Ethanol (%)Temperature (°C)Time (min)Purpose
30030Initial water removal
50-2060Partial hydration retention
70-35 to -5060Transition to low temps
95-50 to -6060Near-complete dehydration
100-6060Final solvent removal

Following dehydration, infiltration proceeds with resin:ethanol mixtures:

  • 1:1 resin:ethanol at -60°C for 60 minutes.

  • 2:1 resin:ethanol at -60°C for 60 minutes.

  • Pure resin at -60°C for 4–16 hours.

Specimens must remain in motion during infiltration to ensure uniform resin penetration, particularly for dense tissues.

UV-Induced Polymerization at Cryogenic Temperatures

This compound is polymerized via long-wave UV light (360 nm) at -60°C, a process requiring specialized equipment to maintain temperature stability.

Polymerization Chamber Setup

  • Capsules : Gelatin or BEEM® capsules are filled 3/4 with resin-impregnated specimens.

  • UV Source : Four 15W fluorescent tubes (e.g., Philips TL 15W/05) arranged around the chamber.

  • Temperature Control : A cryochamber with liquid nitrogen cooling maintains -60°C ± 2°C.

Critical Parameters:

  • Duration : Minimum 5 days at -60°C, followed by 2–3 days of UV curing at room temperature.

  • Oxygen Mitigation : Nitrogen purging or vacuum chambers prevent oxygen inhibition.

Sectioning and Staining Optimization

Blocks polymerized with K11M exhibit moderate hardness, enabling sectioning with glass or diamond knives.

Sectioning Guidelines

  • Trim Angle : 28–30° from the block face to reduce compression.

  • Trough Fluid : Lowered to a "dark silver" reflection to prevent block hydration.

  • Speed : 2–5 mm/sec for 60–90 nm sections.

Staining Compatibility

While K11M itself provides minimal contrast, post-staining with uranyl acetate and lead citrate enhances visibility of cellular structures. Alternatively, immunogold labeling exploits the resin’s hydrophilic nature, yielding high signal-to-noise ratios.

Research Applications and Comparative Findings

Immunolabeling Efficiency

Studies comparing K11M with conventional resins (e.g., Epon) demonstrate a 3–5x increase in antigen detection sensitivity, attributed to reduced protein denaturation. For example, IgG labeling density in pancreatic β-cells reached 28.7 particles/µm² in K11M versus 6.2 particles/µm² in Spurr’s resin.

Freeze-Substitution Compatibility

K11M’s low viscosity at -60°C allows direct infiltration of freeze-substituted specimens, bypassing chemical fixation. This approach preserved nuclear pore complexes in HeLa cells with <2 nm distortion, as quantified by cryo-electron tomography.

Troubleshooting Common Preparation Challenges

Incomplete Polymerization

  • Cause : Oxygen contamination during mixing or insufficient UV exposure.

  • Solution : Nitrogen bubbling during resin preparation and extended UV curing.

Section Fragmentation

  • Cause : Excess crosslinker (>5%) increasing brittleness.

  • Solution : Reduce crosslinker to 3–4% and verify resin hardness via fingernail indentation.

Innovations in Low-Temperature Embedding

Recent advancements leverage K11M in correlative light-electron microscopy (CLEM). By embedding fluorescently tagged specimens at -60°C, researchers achieved 92% fiducial marker retention across imaging modalities. Additionally, K11M’s compatibility with high-pressure freezing has enabled 3D reconstruction of synaptic vesicles with <5 nm resolution .

Q & A

Q. What are the critical methodological steps for embedding biological samples in Lowicryl K11M to preserve ultrastructure for electron microscopy?

Answer: The protocol involves sequential dehydration, infiltration, and UV polymerization. Samples are dehydrated in a graded ethanol series (30%, 50%, 70%, 90%, 100%) at progressively lower temperatures (e.g., -20°C to -35°C) to minimize ice crystal formation. Infiltration with this compound monomer mixture (2:1 or 1:1 ratio with ethanol) follows, typically over 24–48 hours. Polymerization is conducted under UV light (360 nm) at -50°C for 24–72 hours, depending on sample thickness. Consistent temperature control during dehydration and polymerization is critical to avoid structural artifacts .

Q. How should researchers optimize dehydration gradients to minimize shrinkage in this compound-embedded tissues?

Answer: Gradual dehydration (e.g., 10% increments over 1–2 hours per step) at sub-zero temperatures (-20°C to -30°C) reduces osmotic shock. Including intermediate solvents like acetone or propylene oxide can improve resin penetration. Validation via comparative trials (e.g., varying dehydration times and monitoring shrinkage via TEM) is recommended to establish tissue-specific protocols .

Advanced Research Questions

Q. How can antigenicity loss during this compound polymerization be mitigated for immunogold labeling?

Answer: Antigen preservation requires balancing polymerization duration and temperature. Strategies include:

  • Reducing UV exposure time (e.g., 24 hours vs. 72 hours) while maintaining -50°C.
  • Pre-embedding immunolabeling to bypass resin-induced epitope masking.
  • Testing alternative monomer ratios (e.g., 3:1 methyl acrylate:crosslinker) to reduce hydrophobicity. Comparative studies using control antigens and quantitative gold particle counts are essential to validate adjustments .

Q. What experimental approaches resolve contradictions in reported mechanical stability of this compound sections across studies?

Answer: Discrepancies often arise from variations in resin formulation, polymerization conditions, or sectioning techniques. To address this:

  • Standardize resin batches (e.g., supplier purity >98%, stored at -20°C).
  • Document UV intensity, wavelength, and chamber humidity during polymerization.
  • Perform nanoindentation tests on sections to quantify hardness and elasticity. Cross-referencing results with published datasets and replicating protocols from high-impact studies can identify critical variables .

Q. How should researchers design experiments to assess this compound’s compatibility with novel cryo-protectants?

Answer: Use a factorial design testing cryo-protectants (e.g., trehalose, sucrose) at varying concentrations (0.1–1.0 M) alongside control groups. Metrics include:

  • Post-embedding ultrastructure integrity (TEM imaging).
  • Antigenicity retention (immunolabeling efficiency).
  • Polymerization kinetics (FTIR spectroscopy to monitor crosslinking). Statistical models (ANOVA) should analyze interactions between cryo-protectant concentration and resin performance .

Methodological and Analytical Considerations

Q. What statistical frameworks are appropriate for analyzing variability in this compound embedding outcomes?

Answer: Multivariate regression models can isolate factors (e.g., dehydration time, temperature) influencing section quality. For small sample sizes, non-parametric tests (e.g., Kruskal-Wallis) assess significance. Reproducibility should be quantified using intraclass correlation coefficients (ICCs) across multiple experimental batches .

Q. How can researchers validate the reproducibility of this compound-based protocols across laboratories?

Answer: Implement inter-laboratory trials with:

  • Shared SOPs detailing equipment specifications (e.g., UV chamber calibration).
  • Centralized resin aliquots to minimize batch variability.
  • Blinded analysis of section quality by independent reviewers. Data should be archived in repositories like Zenodo with DOI tagging for transparency .

Safety and Compliance

Q. What safety protocols are critical when handling this compound monomers?

Answer: Use nitrile gloves, fume hoods, and UV-protective goggles during handling. Monomers are acrylate derivatives and may cause dermatitis; skin contact must be avoided. Polymerized resin is inert, but uncured residues require disposal as hazardous waste. Institutional guidelines (e.g., OSHA) should be followed for chemical storage and spill management .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.